alpha-Lactose

概要

説明

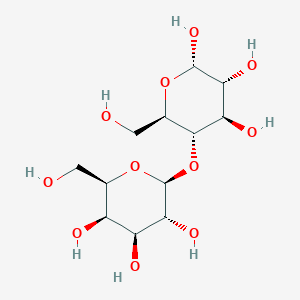

Alpha-Lactose is a disaccharide sugar composed of galactose and glucose subunits, and it has the molecular formula C12H22O11 . It is the primary sugar present in milk and the main energy source to a newborn mammalian through its mother’s milk . It is digested by the intestinal lactase (EC 3.2.1.108), an enzyme expressed in newborns .

Synthesis Analysis

The synthesis of alpha-Lactose is associated with the regulation of alpha-lactalbumin (LALBA) by glucocorticoids (GCs). Excessive endogenous and exogenous GCs can transiently suppress milk volume and milk lactose content . The LALBA protein is unique to the mammary gland and is required for lactose synthesis and milk production .Molecular Structure Analysis

Alpha-Lactose is a disaccharide derived from the condensation of galactose and glucose, which form a β-1→4 glycosidic linkage . Its systematic name is β-D-galactopyranosyl-(1→4)-D-glucose . The glucose can be in either the α-pyranose form or the β-pyranose form, whereas the galactose can only have the β-pyranose form .Chemical Reactions Analysis

Lactose is hydrolyzed to glucose and galactose, isomerized in alkaline solution to lactulose, and catalytically hydrogenated to the corresponding polyhydric alcohol, lactitol . The properties of alpha-Lactose are more important than those of solvents .Physical And Chemical Properties Analysis

Alpha-Lactose is a white, water-soluble, non-hygroscopic solid with a mildly sweet taste . It has a molar mass of 342.297 g·mol−1, a density of 1.525 g/cm3, a melting point of 252 °C (anhydrous), and a solubility in water of 195 g/L .科学的研究の応用

Dairy Industry

Alpha-Lactose is a carbohydrate uniquely associated with milk of almost all mammals . It plays a crucial role in the dairy industry, particularly in the production of dairy products such as yogurt .

Food Industry

In the food industry, alpha-Lactose is used to enhance the browning characteristics, flavor, and odor in baked goods . This is due to its reducing sugar properties, which are involved in the Maillard reaction .

Pharmaceutical Applications

Alpha-Lactose is also used in the pharmaceutical industry. Its low solubility at ambient temperature makes it an ideal excipient in drug formulations .

Lactose Derivatives Production

Alpha-Lactose is used in the industrial production of lactose derivatives . These derivatives have various applications in different industries.

Nutritional Significance

Alpha-Lactose has nutritional significance in human foods . It is a source of nourishment for newborns and is present in the milk of almost all mammals .

Lactose-Free Products

With the growing interest in lactose intolerance, there has been a proliferation of lactose-free products by food manufacturing companies . Alpha-Lactose is studied comprehensively to understand its properties and find suitable substitutions to meet the needs of people with lactose intolerance .

作用機序

Target of Action

Alpha-Lactose, a disaccharide of glucose and galactose, is uniquely associated with milk of almost all mammals . It is primarily targeted by the enzyme lactase (also known as lactase-phlorizin hydrolase), which is located in the brush border membrane of the small intestine . Lactase breaks down lactose into its constituent monosaccharides, glucose and galactose, which can then be absorbed into the bloodstream .

Mode of Action

Alpha-Lactose is hydrolyzed by lactase through a process called hydrolysis. This process involves the addition of a water molecule, which breaks the glycosidic bond between the glucose and galactose units . The resulting monosaccharides are then absorbed into the bloodstream through the intestinal lining .

Biochemical Pathways

The breakdown of alpha-Lactose by lactase is a crucial part of the carbohydrate digestion pathway. Once hydrolyzed into glucose and galactose, these monosaccharides enter glycolysis, a metabolic pathway that converts glucose into pyruvate, releasing energy in the form of ATP . Galactose is converted into glucose in the liver through the Leloir pathway, and can then also enter glycolysis .

Pharmacokinetics

Alpha-Lactose itself does not have significant bioavailability as it is not directly absorbed into the bloodstream. Instead, it must first be hydrolyzed into glucose and galactose by lactase. These monosaccharides are then absorbed in the small intestine and distributed throughout the body via the bloodstream . The rate of lactose digestion and absorption can vary depending on individual lactase activity .

Result of Action

The hydrolysis of alpha-Lactose provides glucose and galactose, essential energy sources for the body. Glucose is the primary energy source for the brain and muscles during physical activity, while galactose contributes to energy production after being converted to glucose . In individuals with lactase deficiency, undigested lactose can lead to gastrointestinal symptoms such as bloating, diarrhea, and abdominal cramps .

Action Environment

The action of alpha-Lactose is influenced by various environmental factors. For instance, the presence and activity of lactase in the small intestine are crucial for lactose digestion . Factors such as age, genetics, and certain gastrointestinal diseases can affect lactase production and activity, influencing the ability to digest lactose . Additionally, the physical and chemical environment in the gastrointestinal tract, including pH and the presence of other nutrients, can also impact lactose digestion and absorption .

Safety and Hazards

将来の方向性

With the rapidly increasing application of ultrafiltration for both whey and milk processing, the need to develop commercial applications for the solids from milk and whey ultrafiltration permeate streams is becoming increasingly important . The major option available to the industry is to process the solids content of these streams to yield more commercially valuable products .

特性

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-XLOQQCSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873004 | |

| Record name | alpha-Lactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alpha-Lactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

195 mg/mL at 20 °C | |

| Record name | Alpha-Lactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

alpha-Lactose | |

CAS RN |

14641-93-1, 10039-26-6, 63-42-3 | |

| Record name | α-D-Lactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14641-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Lactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014641931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactose monohydrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Lactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-O-β-D-galactopyranosyl-α-D-glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-LACTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJF4JAT10B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alpha-Lactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

201 - 202 °C | |

| Record name | Alpha-Lactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

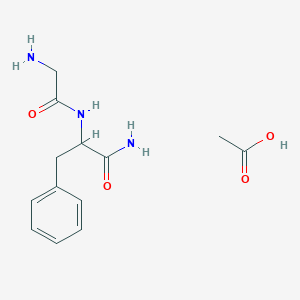

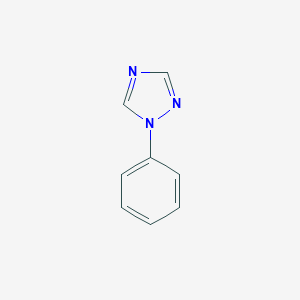

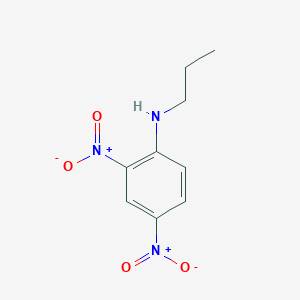

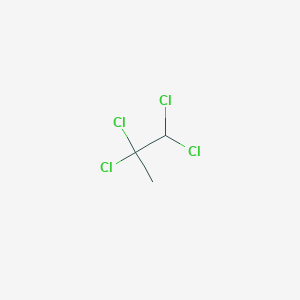

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of α-LM is C12H22O11·H2O. Its molecular weight is 360.31 g/mol.

A: X-ray powder diffraction (XRD) is a powerful technique for distinguishing between α-LM, anhydrous α-lactose, and β-lactose. Each form exhibits a unique diffraction pattern. For example, α-LM shows a characteristic signal at 19.9 degrees 2θ with Cu-Kα X-rays []. Additionally, near-infrared (NIR) and Raman spectroscopy can be used to identify α-LM hydrate formation in formulations containing excipients [].

A: α-LM is frequently used as a carrier in DPI formulations. The size, size distribution, and morphology of α-LM particles significantly impact the quality, shelf-life, and bio-pharmaceutical performance of these formulations. For instance, the flowability and aerosolization behavior of the DPI formulation are influenced by the characteristics of α-LM particles [, ].

A: Studies using inverse gas chromatography (IGC) have shown that the surface energy of α-LM is sensitive to moisture content. While the dispersive surface energy significantly decreases upon exposure to 75% RH, the polar and total surface energies increase []. Conditioning the stored sample at 0% RH prior to surface energy determination eliminates these differences. This suggests that moisture primarily affects the interaction of polar probes with specific sites on the α-LM surface.

A: Dissolution studies on α-LM single crystals have revealed anisotropic dissolution rates influenced by factors like undersaturation and lattice strain. At low undersaturations, the (110) face dissolves fastest, while at higher undersaturations, the (011) face becomes the most rapidly dissolving face []. Additionally, inducing lattice strain by synchrotron X-irradiation accelerates the dissolution rate of all faces, particularly the (010) face.

A: The solubility of lactose in ethanol-water mixtures is inversely proportional to the ethanol concentration and increases with temperature []. While the solubility increases with rising temperature in ethanol-free solutions, the ratio of β/α-lactose at equilibrium also increases [].

A: Fine seed crystals (less than 50 μm) of α-LM can be prepared using various techniques like intermediate and fine grinding, sonocrystallization, and anti-solvent crystallization. These techniques allow for control over crystal size distribution and morphology, influencing downstream processing [, ].

A: X-ray diffraction (XRD) can be employed to quantify the crystallinity of α-LM. This method involves using calibration standards with known crystallinity, prepared by physically mixing 100% amorphous and 100% crystalline α-LM [].

A: Particle size analysis, such as laser diffraction, can be used to assess changes in the particle size distribution of α-LM after high shear blending []. Additionally, techniques like dynamic vapor sorption (DVS) can be employed to evaluate alterations in water sorption characteristics of the material.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B80366.png)

![2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]](/img/structure/B80375.png)